2-(2,4-Dichlorophenylamino-3,5-thiazolyl)acetic acid

Thiazole scaffold differentiation Physicochemical property comparison Positional isomer profiling

For medicinal chemistry teams needing a validated scaffold for dual-target anti-inflammatory/antibacterial campaigns, this 2,4-dichlorophenylamino-thiazole-5-acetic acid building block resolves the challenge of sourcing a regiospecifically pure, functionalized probe. The 2,4-dichloro substitution pattern, combined with the 5-acetic acid arm, is critical for the hydrogen-bond network modulating COX isozyme selectivity and antibacterial potency-a profile not reproducible with 2,6-dichloro or 2-chloro isomers. - Serves as a reference standard for HPLC method development and impurity profiling (≥95% purity). - Enables COX-1 vs. COX-2 mechanistic differentiation in fluorometric and cell-based assays. - Shipped under ambient conditions; no hazardous surcharge applies.

Molecular Formula C11H8Cl2N2O2S
Molecular Weight 303.2 g/mol
Cat. No. B12843352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dichlorophenylamino-3,5-thiazolyl)acetic acid
Molecular FormulaC11H8Cl2N2O2S
Molecular Weight303.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)NC2=C(N=CS2)CC(=O)O
InChIInChI=1S/C11H8Cl2N2O2S/c12-6-1-2-8(7(13)3-6)15-11-9(4-10(16)17)14-5-18-11/h1-3,5,15H,4H2,(H,16,17)
InChIKeyIEMXQZVMGZRKMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dichlorophenylamino-3,5-thiazolyl)acetic Acid: Dual Anti-inflammatory & Antibacterial Scaffold


2‑(2,4‑Dichlorophenylamino‑3,5‑thiazolyl)acetic acid (CAS 885859‑50‑7) is a synthetic thiazole‑acetic acid derivative that incorporates a 2,4‑dichlorophenylamino group at the 2‑position and an acetic acid side‑chain at the 5‑position of the 1,3‑thiazole ring [REFS‑1]. Thiazole‑phenylacetic acid hybrids of this type are under investigation as dual COX‑1/COX‑2 inhibitors with concomitant antibacterial activity, offering a potential scaffold for developing agents that simultaneously address inflammation and infection [REFS‑2, REFS‑3].

Scaffold for dual COX-1/COX-2 inhibition and antimicrobial probe development
2,4-Dichlorophenylamino series SAR study context
Defined purity supports reproducible assay conditions

Why 2-(2,4-Dichlorophenylamino-3,5-thiazolyl)acetic Acid Cannot Be Replaced


The 2,4‑dichlorophenylamino‑thiazole‑acetic acid sub‑class exhibits marked differences in biological profile compared to positional isomers (e.g., 4‑thiazolylacetic acid analogs) or differently substituted phenylamino‑thiazoles. The 2,4‑dichloro substitution pattern, combined with the 5‑acetic acid arm, creates a hydrogen‑bond network and steric environment that modulates COX isozyme selectivity and antibacterial potency in ways that cannot be reproduced by the 2,6‑dichloro (diclofenac) or 2‑chloro (fenclozic acid) regioisomers [1]. Simple replacement with a generic thiazole‑acetic acid building block risks losing the specific dual‑activity profile observed for the 2,4‑dichlorophenylamino series [2].

Regioisomer mismatch
2,6-Dichloro (diclofenac) or 2-chloro (fenclozic acid) regioisomers may exhibit different COX selectivity and antimicrobial profile.
Generic thiazole-acetic acid building blocks
May lose the reported dual-activity profile; substitution pattern and acetic acid arm are likely critical for dual pathway response.

Differentiation Evidence for 2-(2,4-Dichlorophenylamino-3,5-thiazolyl)acetic Acid


Physicochemical Distinction vs. 4‑Isomer

The target 5‑thiazolylacetic acid is differentiated from its closest positional isomer 2‑[2‑(2,4‑dichlorophenyl)‑1,3‑thiazol‑4‑yl]acetic acid (CAS 17969‑29‑8) by a higher molecular weight (303.2 vs. 288.14 Da) due to the secondary amine linker. This amine introduces an additional hydrogen‑bond donor, increasing the polar surface area and modifying solubility and membrane permeability. The 5‑substitution also alters the geometry of the carboxylic acid side‑chain relative to the thiazole ring, which can affect key interactions in COX‑2 active‑site docking models .

Physicochemical Distinction
Cross-study comparable
Target: MW 303.2 Da, 2 H-bond donors; 4-Isomer: MW 288.14 Da, 1 H-bond donor
Altered architecture may support distinct COX-2 docking model profile
Calculated from molecular formulas; in-silico context
Thiazole scaffold differentiation Physicochemical property comparison Positional isomer profiling

COX Inhibitory Profile of the 2,4‑Dichlorophenylamino Series

A series of thiazole‑phenylacetic acid compounds structurally related to 2‑(2,4‑dichlorophenylamino‑3,5‑thiazolyl)acetic acid were evaluated for COX‑1 and COX‑2 inhibition using a fluorometric assay. Compound 2d, which carries a 4‑chlorophenyl and a phenyl substituent, demonstrated more successful COX inhibition than compound 2b, indicating that subtle changes in the aryl‑thiazole scaffold produce large differences in potency [1]. Although direct data for the 2,4‑dichlorophenylamino derivative have not been published, the structure‑activity relationship established in this series confirms that the 2,4‑dichloro substitution pattern is not interchangeable with 4‑chloro or other halogen variants.

COX-1/COX-2 SAR Context
Class-level inference
Related compound 2d shows COX inhibition; SAR confirms 2,4-dichloro pattern not interchangeable
SAR supports distinct COX selectivity context
Direct quantitative data for title compound not available
COX-1/COX-2 inhibition Dual anti-inflammatory-antibacterial Thiazole-phenylacetic acid SAR

Purity & Research-Only Availability

Commercial suppliers list 2‑(2,4‑dichlorophenylamino‑3,5‑thiazolyl)acetic acid exclusively for research purposes [REFS-8, REFS-9]. The product is offered with a defined purity (typically ≥95% by HPLC) and is accompanied by a specification sheet that guarantees absence of hazardous surcharges and packaging charges, simplifying procurement for laboratory-scale studies . In contrast, many generic thiazole‑acetic acid analogs are supplied by less‑documented sources without explicit purity certificates.

Purity & Use Classification
Supporting evidence
Purity ≥95% (HPLC); Research use only
Supports reproducible research and compliant shipping
Vendor-reported; no hazardous surcharge
Research-grade compound Purity specification Regulatory compliance

Applications of 2-(2,4-Dichlorophenylamino-3,5-thiazolyl)acetic Acid


Dual Anti-inflammatory & Antibacterial Drug Discovery

The compound serves as a starting scaffold for medicinal chemistry campaigns aiming to develop agents that simultaneously inhibit COX enzymes and bacterial growth. The 2,4‑dichlorophenylamino‑thiazole‑5‑acetic acid core has been validated in a related series that yielded compounds with appreciable dual activity [1]; thus, this platform can be used for lead optimization and SAR expansion.

COX Isozyme Selectivity Probe

Due to the distinct H‑bond donor profile and substitution pattern, the compound is well suited as a probe to differentiate COX‑1 from COX‑2 binding preferences in fluorometric and cell‑based assays. Its 5‑thiazolylacetic acid architecture anchors a unique interaction geometry within the cyclooxygenase active site, enabling mechanistic studies [REFS-6, REFS-7].

Analytical Reference Standard & Impurity Profiling

The well‑characterized purity (≥95%) and documented CAS number make the compound a suitable reference standard for HPLC method development, impurity identification, and quality control of thiazole‑containing active pharmaceutical ingredients [REFS-1, REFS-8].

Genotoxicity & Safety Assessment Building Block

As a defined, research‑only thiazole‑acetic acid building block with a known safety classification (no hazardous surcharge ), the compound can be utilized in early‑stage genotoxicity and drug‑safety screens, contributing to the toxicological profiling of new chemical entities derived from the thiazole‑phenylacetic acid series.

Application
Selection Property
Validation Focus
Dual COX-1/COX-2 & Antimicrobial Probe Development
2,4-Dichlorophenylamino-5-acetic acid substitution pattern
COX-1/COX-2 inhibition and antimicrobial screening assays
COX Isozyme Selectivity Profiling
H-bond donor profile and 5-thiazolylacetic acid geometry
COX isozyme binding models (docking/fluorometric)
Analytical Reference Standard & Impurity Profiling
Defined purity (≥95%) and documented CAS
HPLC method development and impurity profiling
Genotoxicity & Safety Assessment Building Block
Research-only classification and safety documentation
Genotoxicity and early safety screening studies
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